molecular formula C8H5I B1340234 1-Ethynyl-4-iodobenzene CAS No. 766-99-4

1-Ethynyl-4-iodobenzene

Cat. No.: B1340234
CAS No.: 766-99-4
M. Wt: 228.03 g/mol
InChI Key: MYGXITKLGQBZBV-UHFFFAOYSA-N
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Description

1-Ethynyl-4-iodobenzene is an organic compound with the molecular formula C8H5I. It consists of a benzene ring substituted with an ethynyl group (C≡CH) and an iodine atom at the para position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-iodobenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or triethylamine.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

    Substituted Benzenes: Through substitution reactions.

    Biaryls and Styrenes: Through coupling reactions.

Scientific Research Applications

1-Ethynyl-4-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-4-iodobenzene in chemical reactions involves the activation of the ethynyl and iodine groups. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-palladium intermediate, which then reacts with another organic halide to form a new carbon-carbon bond. The iodine atom acts as a leaving group, making the compound highly reactive in substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-4-iodobenzene is unique due to the presence of both an ethynyl group and an iodine atom, which confer high reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-ethynyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGXITKLGQBZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478894
Record name 1-Ethynyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-99-4
Record name 1-Ethynyl-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ((4-iodophenyl)ethynyl)trimethylsilane (5) (2.07 g, 6.23 mmol) in methanol (40 mL) was added K2CO3 (8.0 g, 57.9 mmol) and the reaction was allowed to stir for 48 hours. The volatiles were then removed in vacuo and the residue partitioned between ethyl acetate and H2O. The layers were separated and the aqueous phase re-extracted with ethyl acetate (2×). The combined organic layers were washed (H2O, brine), dried (Na2SO4), and filtered. The solvent was removed in vacuo and the residue was crystallized from hexane at −20° C. (in 2 crops) to give 1-ethynyl-4-iodobenzene (6) as a colorless solid (0.92 g, 64%). 1H NMR (400 MHz, DMSO-d6) δ 7.66 (app d, J=8.6 Hz, 2H), 7.20 (app d, J=8.5 Hz, 2H), 1.54 (s, 1H).
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-Ethynyl-4-iodobenzene a valuable reagent in organic synthesis?

A1: this compound is a versatile building block in organic synthesis due to the presence of both an iodine atom and an ethynyl group. This combination allows for selective cross-coupling reactions, enabling the controlled construction of complex molecules. Recent research [, ] demonstrates its utility in selectively coupling with activated arylacetylenes. This selectivity is crucial for synthesizing specific target molecules, particularly in pharmaceutical and materials science research.

Q2: Can you elaborate on the selectivity observed in the cross-coupling reactions involving this compound?

A2: Studies [, ] have shown that this compound preferentially undergoes cross-coupling reactions at the iodine atom when reacted with activated arylacetylenes. This selectivity is attributed to the higher reactivity of the carbon-iodine bond compared to the carbon-hydrogen bond of the ethynyl group under the optimized reaction conditions. This selective reactivity allows chemists to control the site of bond formation, leading to the synthesis of desired products with high specificity.

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